3-Amino-2-methyl-1lambda6-thiolane-1,1-dione
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Overview
Description
3-Amino-2-methyl-1lambda6-thiolane-1,1-dione is a chemical compound with the molecular formula C5H11NO2S It is a derivative of thiolane, a sulfur-containing heterocycle, and features an amino group and a methyl group attached to the thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-1lambda6-thiolane-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-1,3-propanedithiol with an amine source in the presence of an oxidizing agent to form the thiolane ring with the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methyl-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiolane derivatives with reduced sulfur.
Substitution: Formation of N-substituted thiolane derivatives.
Scientific Research Applications
3-Amino-2-methyl-1lambda6-thiolane-1,1-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-2-methyl-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiolane ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-methyl-1lambda6-thiolane-1,1-dione
- 3-(Aminomethyl)-1lambda6-thiolane-1,1-dione
Uniqueness
3-Amino-2-methyl-1lambda6-thiolane-1,1-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
2-methyl-1,1-dioxothiolan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-4-5(6)2-3-9(4,7)8/h4-5H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXIXYQGWDWIIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCS1(=O)=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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